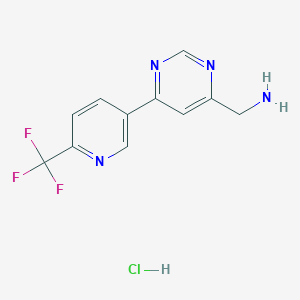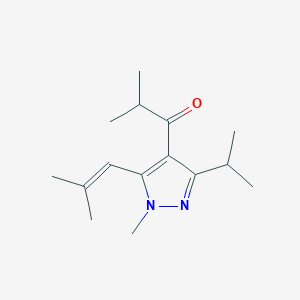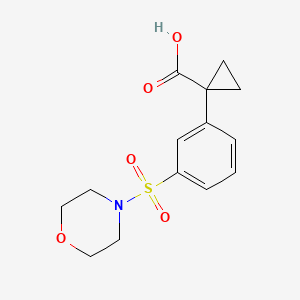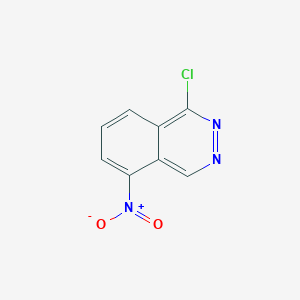
4-Butyl-6-chloro-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-6-chloro-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-6-chloro-2-phenylpyrimidine typically involves the reaction of appropriate substituted anilines with chlorinated pyrimidines under basic conditions. One common method includes the use of potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent . The reaction is carried out at low temperatures (0–5°C) to ensure high yield and selectivity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butyl-6-chloro-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Potassium tert-butoxide, N-methylpyrrolidone, and various nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
4-Butyl-6-chloro-2-phenylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of fungicides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Butyl-6-chloro-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cancer cell proliferation . The compound’s effects are mediated through binding to these molecular targets, leading to the inhibition of their activity and subsequent therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-phenylpyrimidine: Lacks the butyl group at position 4, resulting in different chemical properties and applications.
6-Chloro-2-phenylpyrimidine: Similar structure but without the butyl group, leading to variations in reactivity and biological activity.
Uniqueness: 4-Butyl-6-chloro-2-phenylpyrimidine is unique due to the presence of the butyl group at position 4, which can influence its lipophilicity, reactivity, and overall biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can be exploited for specific applications in medicinal chemistry and agrochemicals .
Eigenschaften
Molekularformel |
C14H15ClN2 |
|---|---|
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
4-butyl-6-chloro-2-phenylpyrimidine |
InChI |
InChI=1S/C14H15ClN2/c1-2-3-9-12-10-13(15)17-14(16-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
InChI-Schlüssel |
PWZWEWJVWWIISB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)




![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)

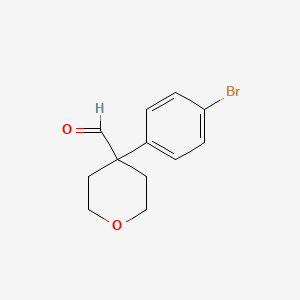
![4-(3-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780169.png)

